

An In-depth Technical Guide on a Potential Ozagrel Impurity: C13H16O2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ozagrel impurity III	
Cat. No.:	B15234990	Get Quote

Disclaimer: This technical guide addresses the potential Ozagrel impurity with the molecular formula C13H16O2. While a reference standard for an Ozagrel impurity with this formula is commercially available, detailed scientific literature definitively identifying, characterizing, and outlining the specific formation pathway and biological impact of this compound as an Ozagrel impurity is not extensively available in the public domain. This document, therefore, synthesizes available information on the likely structure of this impurity and provides generalized, representative experimental protocols and logical workflows relevant to its analysis in a drug development context.

Introduction to Ozagrel and the Significance of Impurity Profiling

Ozagrel is a selective inhibitor of thromboxane A2 synthase, an enzyme critical to the pathway of platelet aggregation and vasoconstriction. It is utilized in the treatment of conditions such as cerebral ischemia. The quality, safety, and efficacy of any active pharmaceutical ingredient (API) like Ozagrel are contingent on its purity.

Impurity profiling is a critical aspect of drug development and manufacturing. Regulatory bodies worldwide mandate the identification and control of impurities to ensure patient safety. Impurities can originate from various sources, including the starting materials, intermediates, byproducts of the manufacturing process, and degradation of the final product. A thorough understanding of the impurity profile of a drug substance is essential for ensuring its quality and stability.



This guide focuses on a potential impurity of Ozagrel with the molecular formula C13H16O2. Based on chemical database information and the commercial availability of reference standards, the most probable structure for this impurity is 4-Cyclohexylbenzoic acid. Another possible isomer is Cyclohexyl benzoate. This document will proceed with the assumption that 4-Cyclohexylbenzoic acid is the impurity of interest, while acknowledging that other isomers are possible.

Physicochemical Data of the Potential Impurity

The following table summarizes the key physicochemical properties of 4-Cyclohexylbenzoic acid, the likely candidate for the Ozagrel impurity with the molecular formula C13H16O2.

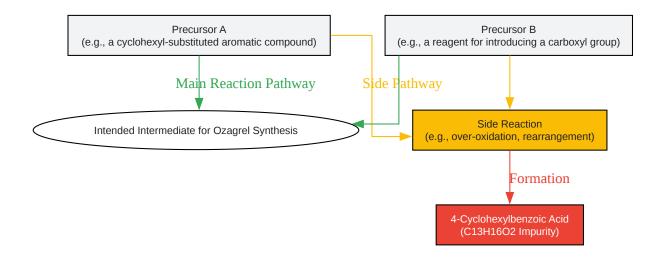
Property	Value
Molecular Formula	C13H16O2
Molecular Weight	204.26 g/mol
IUPAC Name	4-cyclohexylbenzoic acid
CAS Number	20029-52-1
Appearance	White to off-white crystalline powder
Melting Point	190-193 °C
Boiling Point	345.6 °C at 760 mmHg (Predicted)
Solubility	Soluble in methanol, ethanol, and other organic solvents. Sparingly soluble in water.
рКа	4.45 (Predicted)

Hypothetical Formation and Synthesis

The exact origin of the C13H16O2 impurity in Ozagrel is not documented in publicly available literature. It could potentially arise as a byproduct from the synthesis of a precursor to Ozagrel or as a degradation product.

Below is a generalized, hypothetical pathway illustrating how 4-Cyclohexylbenzoic acid might be formed as a byproduct during a step in a hypothetical synthesis of a related compound.





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Hypothetical Formation of 4-Cyclohexylbenzoic Acid.

Experimental Protocols

The following sections detail generalized, representative experimental protocols for the analysis and synthesis of the potential C13H16O2 impurity. These are not from a specific study on this impurity but are based on established pharmaceutical analysis and synthesis principles.

Forced Degradation Study of Ozagrel

A forced degradation study is essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of Ozagrel under various stress conditions.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of Ozagrel in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
- Stress Conditions:



- Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
- Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 48 hours.
- Thermal Degradation: Expose the solid drug substance to 80°C for 72 hours.
- Photolytic Degradation: Expose the drug solution and solid substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.
- Sample Preparation for Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

Analytical Method for Impurity Profiling

A stability-indicating HPLC method is required to separate the main drug from its impurities.

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a PDA detector, coupled with a Mass Spectrometer (MS) for identification.

Chromatographic Conditions (Representative):



Parameter	Condition
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	A: 0.01 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
B: Acetonitrile	
Gradient	Time (min)
0	
20	
25	
30	
Flow Rate	1.0 mL/min
Detection	PDA detector at 272 nm
Injection Volume	20 μL
Column Temperature	30 °C

Mass Spectrometry Conditions (for identification):

- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
- Mass Range: m/z 50-500
- Data Acquisition: Full scan and product ion scan (MS/MS) for structural elucidation.

Synthesis of 4-Cyclohexylbenzoic Acid (Reference Standard)

The following is a general, representative synthesis method for 4-Cyclohexylbenzoic acid, which could be used to prepare a reference standard for analytical purposes.

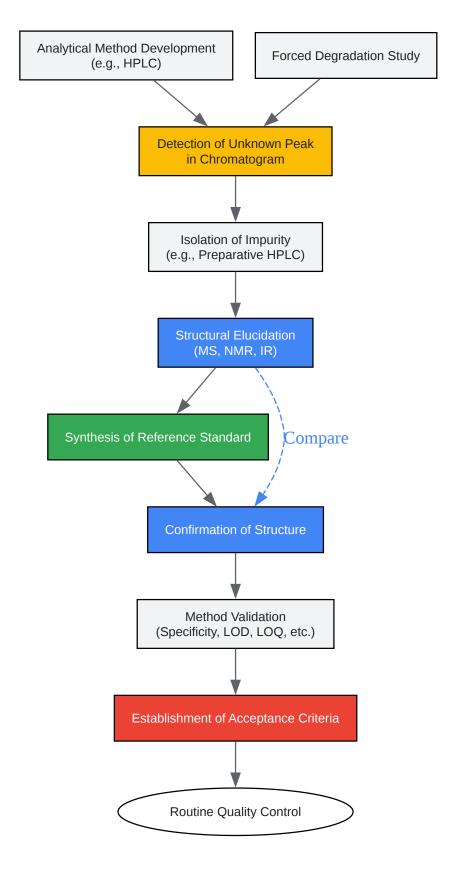


- Reaction: To a solution of 4-cyclohexylbenzyl alcohol in a suitable solvent (e.g., acetone),
 add a solution of an oxidizing agent (e.g., potassium permanganate) in water dropwise at 0-5°C.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the excess oxidizing agent. Filter the
 reaction mixture and acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the
 product.
- Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Cyclohexylbenzoic acid.
- Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Logical Workflows and Diagrams

The following diagrams, created using the DOT language, illustrate key logical workflows in the context of impurity analysis.





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Logical Workflow for Impurity Identification and Control.



Conclusion

The identification, characterization, and control of impurities are paramount in ensuring the safety and efficacy of pharmaceutical products like Ozagrel. While an impurity with the molecular formula C13H16O2 is known and available as a reference standard, likely with the structure of 4-Cyclohexylbenzoic acid, a comprehensive public body of scientific literature detailing its specific role as an Ozagrel impurity is lacking.

This guide has provided a framework for understanding this potential impurity by presenting its likely physicochemical properties and outlining generalized, representative experimental protocols for its analysis and synthesis. The provided workflows illustrate the logical steps involved in pharmaceutical impurity management. Further published research is necessary to fully elucidate the formation pathways, potential biological effects, and appropriate control strategies for this specific impurity in Ozagrel. Such studies would be invaluable to researchers, scientists, and drug development professionals working with this important therapeutic agent.

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